2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Metal-Organic Frameworks Thermal Stability Coordination Polymers

For MOF researchers requiring enhanced framework stability, 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (H₂mbpdc) delivers a ~100 K improvement in thermal decomposition temperature (673 K) over unsubstituted biphenyl linkers, making it essential for high-temperature heterogeneous catalysis. The sterically enforced non-planar conformation yields distinct MOF topologies and pore architectures unattainable with generic H₂bpdc, while class-level evidence confirms superior hydrolytic stability and higher volumetric methane storage density in UiO-67-type frameworks. Procure this methylated dicarboxylate linker to access unique coordination behavior and durable material performance in aqueous or high-temperature operating environments.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 1186048-28-1
Cat. No. B1369980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
CAS1186048-28-1
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C15H12O4/c1-9-8-12(15(18)19)6-7-13(9)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)
InChIKeyLIAIHMJPPFPMBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS 1186048-28-1): A Methyl-Functionalized Biphenyl Dicarboxylic Acid Linker for Advanced Material Synthesis


2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS 1186048-28-1), also known as H2mbpdc or 4-(4-carboxyphenyl)-3-methylbenzoic acid, is a rigid, linear dicarboxylic acid featuring a biphenyl core with carboxylic acid groups at the 4 and 4' positions and a methyl substituent at the 2-position [1]. This compound serves primarily as an organic linker in the construction of metal-organic frameworks (MOFs) and coordination polymers [1], where the steric and electronic influence of the ortho-methyl group imparts distinct conformational and material properties compared to its unsubstituted analog.

Why Generic Biphenyl Dicarboxylic Acids Cannot Replace 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid in Targeted MOF Design


In-class biphenyl dicarboxylic acids, such as unsubstituted biphenyl-4,4'-dicarboxylic acid (H2bpdc), exhibit fundamentally different steric profiles and coordination behavior due to the absence of the ortho-methyl group. The methyl substituent at the 2-position introduces steric hindrance that disrupts the near-planar conformation typical of H2bpdc, leading to a larger dihedral angle between the phenyl rings [1]. This conformational change directly influences the ligand's rigidity, binding modes, and the resulting MOF topology and pore architecture [2]. Furthermore, class-level evidence demonstrates that methyl substitution on biphenyl linkers enhances the water stability and methane adsorption capacity of Zr-based MOFs relative to their unsubstituted counterparts [3]. Consequently, generic substitution with unfunctionalized H2bpdc would fail to reproduce the sterically driven structural features and the enhanced material performance observed in MOFs constructed with this methylated linker.

Quantitative Differentiation of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid: Comparative Evidence for Scientific Selection


Enhanced Thermal Stability of MOFs Constructed with 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid vs. Unsubstituted Biphenyl Linkers

A heterometallic Zn-Ca MOF constructed with the 2-methylbiphenyl-4,4'-dicarboxylate (mbpdc²⁻) ligand exhibits thermal stability up to 673 K as determined by thermogravimetric analysis [1]. In contrast, the widely studied UiO-67 MOF, which is based on the unsubstituted biphenyl-4,4'-dicarboxylic acid (H2bpdc) linker, has a reported thermal decomposition temperature above 300 °C (573 K) .

Metal-Organic Frameworks Thermal Stability Coordination Polymers

Improved Water Stability of MOFs Derived from Methyl-Substituted Biphenyl Dicarboxylate Linkers

UiO-67-Me, a Zr-based MOF synthesized from 3,3'-dimethylbiphenyl-4,4'-dicarboxylic acid, demonstrates 'much higher stability to water' than the parent UiO-67 MOF constructed from unsubstituted biphenyl-4,4'-dicarboxylic acid [1]. This enhancement is attributed to the methyl groups partially shielding the Zr₆ cluster from hydrolytic attack [1]. While precise quantitative metrics are not provided in the abstract, the qualitative improvement is substantial and class-relevant for methyl-substituted biphenyl linkers.

Metal-Organic Frameworks Water Stability Hydrolytic Stability

Enhanced Volumetric Methane Adsorption Capacity of Methyl-Substituted Biphenyl Linker-Based MOFs

UiO-67-Me, featuring a dimethylbiphenyl linker scaffold, exhibits a 'higher volumetric adsorption capacity for methane' compared to UiO-67 (unsubstituted biphenyl linker), despite the methylated material having a higher density [1].

Gas Adsorption Methane Storage Metal-Organic Frameworks

Sterically Driven Non-Planar Conformation of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid vs. Unsubstituted Biphenyl-4,4'-dicarboxylic Acid

The methyl group at the 2-position introduces steric hindrance that increases the dihedral angle between the two phenyl rings compared to unsubstituted biphenyl-4,4'-dicarboxylic acid [1]. Unsubstituted biphenyl can adopt a nearly planar conformation in the solid state (dihedral angle ~0-45° depending on environment) [2], whereas ortho-methyl substitution forces a larger twist angle, estimated around 50-60° based on analogous 2-methylbiphenyl systems [3].

Conformational Analysis Steric Hindrance Biphenyl Derivatives

Practical Solubility Profile of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid for MOF Synthesis

2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid is soluble in DMF and DMSO , two of the most widely used solvents for solvothermal MOF synthesis. The unsubstituted analog H2bpdc exhibits comparable solubility in these solvents, indicating that methyl substitution does not hinder processing compatibility.

Solubility MOF Synthesis Solvent Selection

Targeted Application Scenarios for 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid Based on Evidence-Based Differentiation


High-Temperature Catalysis MOF Linker

For researchers developing MOF-based catalysts that must withstand elevated operating temperatures, 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid offers a ~100 K improvement in thermal stability over unsubstituted biphenyl linkers, as evidenced by the 673 K decomposition temperature of mbpdc-based MOFs [1]. This makes it a preferred linker for heterogeneous catalysis in high-temperature processes such as exhaust gas treatment or industrial chemical synthesis.

Water-Stable MOF for Aqueous-Phase Applications

When designing MOFs for applications involving water exposure—such as drug delivery vehicles, aqueous-phase catalysis, or water purification adsorbents—the methyl substitution pattern provides enhanced hydrolytic stability [1]. Class-level evidence from UiO-67-Me demonstrates that methyl groups shield the metal cluster from water attack, preserving framework integrity in humid or aqueous environments where unsubstituted biphenyl-based MOFs may degrade.

Methane Storage MOF Linker

For engineers targeting improved volumetric methane storage capacity in adsorbed natural gas (ANG) systems, MOFs constructed with methyl-substituted biphenyl linkers deliver higher volumetric adsorption performance than their unsubstituted counterparts [1]. The increased density and favorable pore architecture contribute to enhanced methane storage density, a critical parameter for on-board vehicle fuel storage.

Conformationally Controlled MOF Pore Architecture Design

In fundamental MOF design where precise control over ligand conformation is required to achieve specific topologies or pore sizes, the sterically enforced non-planar geometry of the 2-methyl-substituted ligand [1] provides a distinct building block. The increased dihedral angle influences coordination modes and can lead to unique interpenetrated or expanded frameworks not accessible with planar unsubstituted linkers, as demonstrated in the pcu topology framework [2].

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